- Samin-derived flavonolignans, a new series of antidiabetic agents having dual inhibition against α-glucosidase and free radicals, Natural Product Research, 2020, 34(22), 3169-3175
Cas no 166239-82-3 (1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)-)
166239-82-3 structure
Product Name:1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)-
CAS-Nr.:166239-82-3
MF:C13H14O5
MW:250.247264385223
CID:5102539
Update Time:2023-03-09
1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)-
-
- Inchi: 1S/C13H14O5/c14-13-9-5-15-12(8(9)4-16-13)7-1-2-10-11(3-7)18-6-17-10/h1-3,8-9,12-14H,4-6H2/t8-,9-,12+,13-/m0/s1
- InChI-Schlüssel: DRUQKRWRXOUEGS-NGERZBJRSA-N
- Lächelt: O1C[C@]2([H])[C@@H](C3=CC=C4OCOC4=C3)OC[C@]2([H])[C@H]1O
1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1R:Amberlyst 15, S:H2O, S:MeCN, 5 h, 70°C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1R:HCl
Referenz
- Oxygen insertion in Sesamum indicum furanofuran lignans. Diastereoselective syntheses of enzyme substrate analogs, Canadian Journal of Chemistry, 1997, 75(6), 840-849
Herstellungsverfahren 3
Reaktionsbedingungen
1.1C:[Pd2(dba)3] •CHCl3, C:244261-66-3, S:Dioxane, 18 h, 20°C
2.1R:Bu3SnH, C:AIBN, S:PhMe, rt; 20 min, 80°C; 80°C → rt
2.2S:CCl4, 20 min, rt
2.3R:LiAlH4, S:THF, 0°C; 75 min, rt
2.4R:NH4Cl, S:H2O, 0°C
2.5R:Me-morpholineoxide, C:19718-36-6, S:H2O, S:t-BuOH, S:THF, 40 h, 35°C
2.6R:Na2SO3, S:H2O, 1 h, rt
2.7R:NaIO4, S:H2O, S:Me2CO, 1 h, rt
2.8R:NaCl, S:H2O, rt
2.9R:DBU, S:PhMe, 3 h, rt
2.1R:Bu3SnH, C:AIBN, S:PhMe, rt; 20 min, 80°C; 80°C → rt
2.2S:CCl4, 20 min, rt
2.3R:LiAlH4, S:THF, 0°C; 75 min, rt
2.4R:NH4Cl, S:H2O, 0°C
2.5R:Me-morpholineoxide, C:19718-36-6, S:H2O, S:t-BuOH, S:THF, 40 h, 35°C
2.6R:Na2SO3, S:H2O, 1 h, rt
2.7R:NaIO4, S:H2O, S:Me2CO, 1 h, rt
2.8R:NaCl, S:H2O, rt
2.9R:DBU, S:PhMe, 3 h, rt
Referenz
- Enantioselective total synthesis of furofuran lignans via Pd-catalyzed asymmetric allylic cycloaddition of vinylethylene carbonates with 2-nitroacrylates, Chemical Communications (Cambridge, 2020, 56(82), 12431-12434
Herstellungsverfahren 4
Reaktionsbedingungen
1.1R:H2SO4, R:H2O2, S:H2O, 30 min, 60°C
Referenz
- Formation of Samin Diastereomers by Acid-Catalyzed Transformation of Sesamolin with Hydrogen Peroxide, Journal of Agricultural and Food Chemistry, 2020, 68(23), 6430-6438
Herstellungsverfahren 5
Reaktionsbedingungen
1.1C:Amberlyst 15, S:H2O, S:MeCN, 8 h, 70°C
Referenz
- Synthesis of furofuran lignans as antidiabetic agents simultaneously achieved by inhibiting α-glucosidase and free radical, Archives of Pharmacal Research, 2016, 39(10), 1370-1381
Herstellungsverfahren 6
Reaktionsbedingungen
1.1R:Et3N, C:4-DMAP, S:CH2Cl2
1.1S:PhMe
2.1R:TMEDA, R:BuLi, S:EtCH2Et
2.2R:Se, S:THF
3.1R:Br2, S:Et2O, S:CCl4
3.2R:AgO3SCF3, S:THF
3.3
3.4
3.5R:s-Collidine
3.6R:Citric acid, S:H2O
4.1R:Ph3SnH, C:AIBN, S:PhMe
5.1R:OsO4, C:Me-morpholineoxide, S:t-BuOH, S:Me2CO
5.2R:NaIO4, S:H2O, S:THF
5.3R:NaOMe, S:MeOH
6.1R:Bu4N+ •F-, S:THF
1.1S:PhMe
2.1R:TMEDA, R:BuLi, S:EtCH2Et
2.2R:Se, S:THF
3.1R:Br2, S:Et2O, S:CCl4
3.2R:AgO3SCF3, S:THF
3.3
3.4
3.5R:s-Collidine
3.6R:Citric acid, S:H2O
4.1R:Ph3SnH, C:AIBN, S:PhMe
5.1R:OsO4, C:Me-morpholineoxide, S:t-BuOH, S:Me2CO
5.2R:NaIO4, S:H2O, S:THF
5.3R:NaOMe, S:MeOH
6.1R:Bu4N+ •F-, S:THF
Referenz
- Chiral Diselenides in the Total Synthesis of (+)-Samin, Journal of Organic Chemistry, 1996, 61(8), 2686-9
Herstellungsverfahren 7
Reaktionsbedingungen
1.1
2.1R:NaBH4
3.1R:AlH(Bu-i)2
4.1
5.1
6.1
7.1R:NaIO4
8.1C:4-DMAP, S:CH2Cl2
9.1R:MgCl2, R:H2O, S:AcNMe2
10.1R:MoO(O2)2, R:(Me3Si)2NH •Li
11.1R:NaBH4
12.1R:NaIO4
13.1R:NaBH4
14.1R:BuLi, R:p-Tosyl chloride
15.1R:H2, C:Pd(OH)2
16.1R:Et3N, R:MeSO2Cl
17.1R:NaI, S:EtC(=O)Me
18.1R:MeOH, R:Zn
19.1
20.1
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2.1R:NaBH4
3.1R:AlH(Bu-i)2
4.1
5.1
6.1
7.1R:NaIO4
8.1C:4-DMAP, S:CH2Cl2
9.1R:MgCl2, R:H2O, S:AcNMe2
10.1R:MoO(O2)2, R:(Me3Si)2NH •Li
11.1R:NaBH4
12.1R:NaIO4
13.1R:NaBH4
14.1R:BuLi, R:p-Tosyl chloride
15.1R:H2, C:Pd(OH)2
16.1R:Et3N, R:MeSO2Cl
17.1R:NaI, S:EtC(=O)Me
18.1R:MeOH, R:Zn
19.1
20.1
Show MoreShow Less
Referenz
- Enantio-controlled route to the furofuran lignans: the total synthesis of (-)-sesamolin, (-)-sesamin, and (-)-acuminatolide, Journal of the Chemical Society, 1988, (3), 189-91
1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Raw materials
- 2,2-dimethyl-1,3-dioxane-4,6-dione
- tert-butyl(chloro)dimethylsilane
- (+)-Diethyl L-tartrate
- buta-2,3-dien-1-ol
- (2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol
- Sesamolin
- 4-Vinyl-1,3-dioxolan-2-one
- Benzaldehyde
- 2-Propenal,3-(1,3-benzodioxol-5-yl)-
1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Preparation Products
1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Verwandte Literatur
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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